N-(5-chloro-2-methoxyphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, a piperazine moiety, and functional groups that contribute to its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step often involves the reaction of 4-methoxyphenylpiperazine with an appropriate acylating agent to introduce the acetamide group.
Chlorination and Methoxylation: The aromatic ring is then functionalized through chlorination and methoxylation to introduce the 5-chloro-2-methoxyphenyl group.
Coupling Reaction: The final step involves coupling the functionalized aromatic ring with the piperazine intermediate under controlled conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out each step of the synthesis in sequence.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance efficiency and scalability.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic rings can be reduced under specific conditions to form dihydro derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles for Substitution: Sodium azide, thiourea.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Dihydro derivatives.
Substitution Products: Compounds with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Biology
Pharmacology: Investigated for its potential as a therapeutic agent due to its interaction with biological targets.
Biochemical Studies: Used in studies to understand enzyme interactions and receptor binding.
Medicine
Drug Development: Explored for its potential in developing new medications, particularly in the field of neuropharmacology.
Diagnostic Tools: Utilized in the development of diagnostic assays and imaging agents.
Industry
Material Science: Applied in the creation of new materials with specific properties, such as polymers and coatings.
Agriculture: Investigated for its potential use in agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity. For example, in neuropharmacology, it may interact with neurotransmitter receptors, altering signal transduction pathways and affecting neuronal activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide
- N-(5-chloro-2-hydroxyphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide
- N-(5-chloro-2-methoxyphenyl)-2-(4-(4-hydroxyphenyl)piperazin-1-yl)acetamide
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide is unique due to the specific combination of functional groups and the spatial arrangement of its atoms, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3/c1-26-17-6-4-16(5-7-17)24-11-9-23(10-12-24)14-20(25)22-18-13-15(21)3-8-19(18)27-2/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLMGYHKZLJYBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.